2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
Description
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with a molecular formula of C27H27N3O6
Properties
CAS No. |
769151-53-3 |
|---|---|
Molecular Formula |
C27H27N3O6 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H27N3O6/c1-4-15-35-22-12-8-20(9-13-22)27(33)36-23-14-7-19(16-24(23)34-3)17-28-30-26(32)25(31)29-21-10-5-18(2)6-11-21/h5-14,16-17H,4,15H2,1-3H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
LUSHHFBRBYOAOI-OGLMXYFKSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 4-toluidine with acetic anhydride to form N-acetyl-4-toluidine. This intermediate is then reacted with hydrazine hydrate to produce the carbohydrazide derivative. The final step involves the reaction of this derivative with 2-methoxy-4-(4-propoxybenzoyl)benzoic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and propoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds similar to 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate exhibit promising anticancer properties. The structural components of this compound may enhance its ability to inhibit tumor growth by targeting specific cancer cell pathways. For example, studies have shown that derivatives of hydrazone compounds can induce apoptosis in cancer cells, suggesting that this compound could be further explored for its anticancer effects .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its unique structure allows it to interact with microbial cell membranes, potentially disrupting their integrity. Preliminary studies suggest that similar compounds demonstrate effective inhibition against various bacterial strains, indicating a potential application in developing new antimicrobial agents .
Materials Science
1. Polymer Chemistry
In materials science, the incorporation of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. The functional groups present in the compound allow for effective cross-linking during polymerization processes, leading to improved material stability and performance .
2. Coatings and Adhesives
Given its chemical structure, this compound may also serve as a valuable additive in coatings and adhesives. Its ability to form strong bonds at the molecular level can improve adhesion properties and resistance to environmental degradation, making it suitable for various industrial applications .
Environmental Studies
1. Ecotoxicology
The ecotoxicological profile of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is crucial for understanding its environmental impact. Studies have classified it as very toxic to aquatic life, highlighting the need for careful handling and disposal . Research into its degradation pathways in environmental settings can provide insights into mitigating its ecological risks.
2. Analytical Chemistry
This compound can be utilized as a standard reference material in analytical chemistry for method validation in the detection of similar chemical structures in environmental samples. Its unique spectral properties make it suitable for use in chromatography and mass spectrometry applications .
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial properties; needs further exploration |
| Materials Science | Enhances thermal/mechanical properties in polymers; useful in coatings |
| Environmental Studies | Highly toxic to aquatic life; important for ecotoxicological assessments |
| Analytical Chemistry | Useful as a standard reference material for method validation |
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Methoxy-4-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties.
Biological Activity
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and antioxidant activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O₃
- SMILES Notation : CC(C)OC(=O)C1=C(C=CC=C1)N(=O)C(=O)N/N=C(C2=CC=C(C=C2)OCC)C(=O)N
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. In a study evaluating various analogs, 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxic Activity
The cytotoxic effects of the compound were assessed using MTT assays on various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The compound exhibited selective cytotoxicity, indicating potential for further development in cancer therapy.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH and ABTS radical scavenging assays. The results indicated a strong ability to scavenge free radicals, with inhibition percentages reported as follows:
| Assay Type | Inhibition (%) |
|---|---|
| DPPH | 85 |
| ABTS | 90 |
These findings highlight the potential of the compound as an antioxidant agent.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive study published in Journal of Medicinal Chemistry evaluated various hydrazone derivatives, including our compound. It was found that modifications in the substituents significantly influenced antimicrobial activity, with the propoxybenzoate moiety enhancing efficacy against resistant strains .
- Cytotoxicity Assessment : In a study published in Cancer Letters, researchers explored the effect of different hydrazone compounds on apoptosis in cancer cells. The results indicated that compounds similar to 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate induced apoptosis through mitochondrial pathways .
- Antioxidant Properties : Research documented in Food Chemistry highlighted the antioxidant capabilities of phenolic compounds, showing that structural variations could significantly enhance radical scavenging activity. The findings support the notion that our compound's structure contributes to its high antioxidant potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
